

Spectroscopic and Physicochemical Profile of 4-Ethyl-2,4-dimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethyl-2,4-dimethylheptane**

Cat. No.: **B14556577**

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Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of **4-Ethyl-2,4-dimethylheptane** (CAS No. 61868-25-5). Due to a notable absence of publicly available experimental spectroscopic data, this document presents a combination of reported physical properties and computationally predicted spectroscopic data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy. Generalized experimental protocols for obtaining such data for a liquid alkane are also detailed. This guide aims to serve as a foundational resource for researchers and professionals requiring data on this branched alkane.

Introduction

4-Ethyl-2,4-dimethylheptane is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄. As with many non-commercial, highly branched alkanes, comprehensive experimental characterization data is not readily available in public databases. This guide collates the known physical properties and provides high-quality predicted spectroscopic data to fill this gap. The information herein is intended to support modeling, identification, and further research involving this molecule.

Physicochemical Properties

A summary of the key physicochemical properties for **4-Ethyl-2,4-dimethylheptane** is presented in Table 1. These values have been collated from established chemical databases.

Table 1: Physicochemical Properties of **4-Ethyl-2,4-dimethylheptane**

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	PubChem[1]
Molecular Weight	156.31 g/mol	PubChem[1]
CAS Number	61868-25-5	NIST WebBook[2][3]
IUPAC Name	4-ethyl-2,4-dimethylheptane	PubChem[1]
Boiling Point	442 K (169 °C)	NIST WebBook[3]
Melting Point	246.7 K (-26.45 °C)	NIST WebBook[3]
Computed XLogP3-AA	5.4	PubChem[1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are computationally predicted and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Mass Spectrometry

The predicted electron ionization mass spectrum of **4-Ethyl-2,4-dimethylheptane** is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 156 would likely be of low abundance or absent. Fragmentation will be favored at the tertiary and quaternary carbon centers, leading to the formation of stable carbocations.

Table 2: Predicted Major Mass Fragments for **4-Ethyl-2,4-dimethylheptane**

m/z	Predicted Fragment	Relative Abundance
127	[M-C ₂ H ₅] ⁺	Moderate
99	[M-C ₄ H ₉] ⁺	High
85	[C ₆ H ₁₃] ⁺	High
71	[C ₅ H ₁₁] ⁺	High
57	[C ₄ H ₉] ⁺	Very High (Base Peak)
43	[C ₃ H ₇] ⁺	High
29	[C ₂ H ₅] ⁺	Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided below, referenced to tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for **4-Ethyl-2,4-dimethylheptane** (500 MHz)

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH(CH ₃) ₂	~ 1.5 - 1.7	m	1H
-C(CH ₂ CH ₃)(CH ₃)CH ₂ -	~ 1.2 - 1.4	m	4H
-CH ₂ CH ₂ CH ₃	~ 1.1 - 1.3	m	2H
-C(CH ₂ CH ₃)(CH ₃)-	~ 1.0 - 1.2	s	3H
-CH(CH ₃) ₂	~ 0.8 - 0.9	d	6H
-CH ₂ CH ₃	~ 0.7 - 0.9	t	3H
-CH ₂ CH ₂ CH ₃	~ 0.7 - 0.9	t	3H

Table 4: Predicted ¹³C NMR Chemical Shifts for **4-Ethyl-2,4-dimethylheptane** (125 MHz)

Assignment	Predicted Chemical Shift (ppm)
-C(CH ₂ CH ₃)(CH ₃)-	~ 35 - 40
-CH ₂ CH ₂ CH ₃	~ 45 - 50
-CH(CH ₃) ₂	~ 25 - 30
-CH ₂ CH ₃	~ 28 - 33
-C(CH ₂ CH ₃)(CH ₃)-	~ 22 - 27
-CH(CH ₃) ₂	~ 22 - 27
-CH ₂ CH ₃	~ 8 - 12
-CH ₂ CH ₂ CH ₃	~ 14 - 18

Infrared (IR) Spectroscopy

The predicted IR spectrum of **4-Ethyl-2,4-dimethylheptane** will display characteristic absorptions for a saturated alkane.

Table 5: Predicted Infrared Absorption Bands for **4-Ethyl-2,4-dimethylheptane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960 - 2850	C-H stretch (sp ³)	Strong
1470 - 1450	C-H bend (scissoring)	Medium
1385 - 1370	C-H rock (methyl)	Medium
725 - 720	C-H rock (in-phase)	Weak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkane like **4-Ethyl-2,4-dimethylheptane**.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless injection depending on concentration)
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 20-200
 - Scan Rate: 1 scan/second
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.^[4] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

- ^1H NMR Acquisition:
 - Spectrometer Frequency: 400-600 MHz
 - Pulse Sequence: Standard single-pulse sequence
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: 2-4 seconds
- ^{13}C NMR Acquisition:
 - Spectrometer Frequency: 100-150 MHz
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Number of Scans: 512-2048 (or more, depending on concentration)
 - Relaxation Delay: 2-5 seconds
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ^1H spectrum.

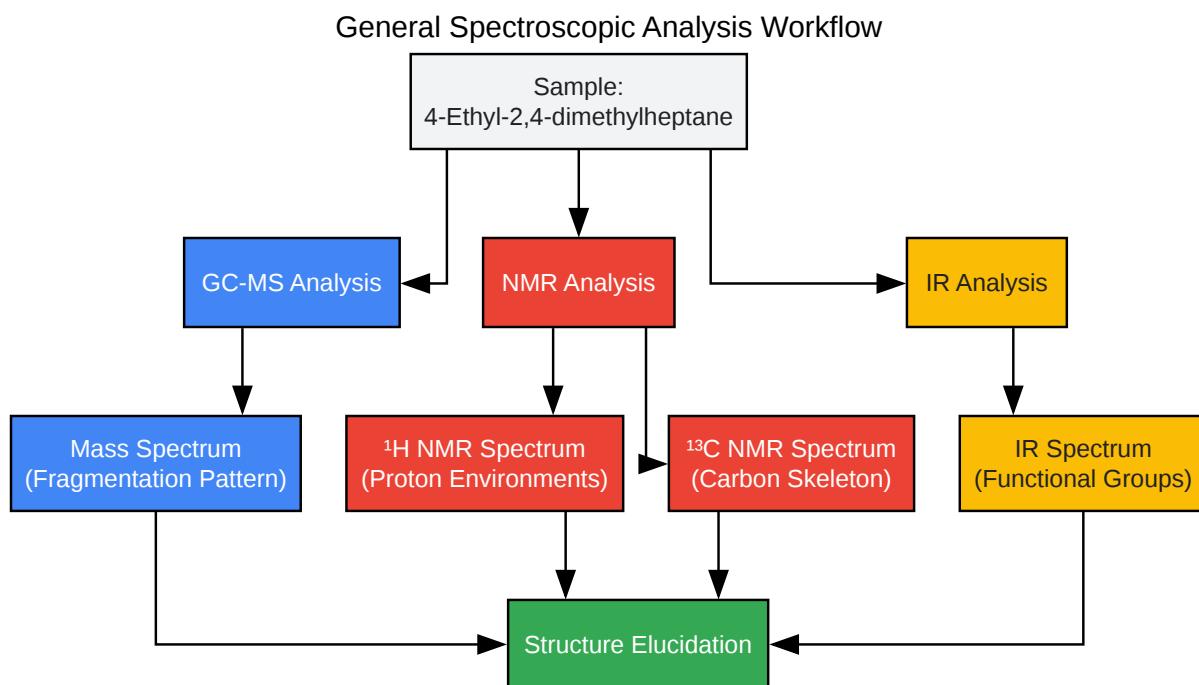
Infrared (IR) Spectroscopy

- Sample Preparation: As **4-Ethyl-2,4-dimethylheptane** is a liquid, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[5][6]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1}
 - Number of Scans: 16-32

- Resolution: 4 cm^{-1}
- Data Processing: Perform a background scan with clean salt plates and subtract it from the sample spectrum. Identify the characteristic absorption bands and their corresponding vibrational modes.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound like **4-Ethyl-2,4-dimethylheptane**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated source of physicochemical and predicted spectroscopic data for **4-Ethyl-2,4-dimethylheptane**. While experimental data remains scarce,

the information presented here offers a valuable starting point for researchers and professionals. The generalized experimental protocols also provide a clear methodology for obtaining empirical data should the compound become available for analysis. It is recommended that the predicted data be used with the understanding that it is a computational estimation, and experimental verification is ultimately required for definitive structural confirmation.

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